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Compound of Interest

Compound Name: Bromo-PEG3-Acid

Cat. No.: B606390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, a
heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This
document details its chemical structure, functional groups, and reactivity, supported by
guantitative data, experimental protocols, and visualizations to facilitate its effective application
in research and development.

Core Concepts: Structure and Functional Groups

Bromo-PEG3-Acid, with the chemical formula CoH17BrOs and a molecular weight of 285.13
g/mol , is a versatile chemical tool.[1] Its structure is characterized by a short polyethylene
glycol (PEG) chain of three ethylene glycol units, which imparts hydrophilicity and increases the
solubility of conjugated molecules in aqueous media.[2][3][4] The molecule is flanked by two
distinct functional groups: a terminal bromide and a carboxylic acid. This bifunctional nature
allows for sequential or orthogonal conjugation strategies.

The key functional groups are:

e Bromo Group (-Br): An excellent leaving group for nucleophilic substitution reactions,
particularly with soft nucleophiles like thiols (sulfhydryl groups) from cysteine residues in
proteins and peptides.[5][6] This reaction, often termed a "thiol-bromo click reaction,” forms a
stable thioether linkage.
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e Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary
amines, such as the e-amino group of lysine residues in proteins, to form stable amide
bonds.[2] Common activators include carbodiimides like EDC (1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).

The strategic placement of these two functional groups at opposite ends of the hydrophilic PEG
spacer makes Bromo-PEG3-Acid an invaluable linker for creating complex biomolecular
architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS).[1]

Structural Representation

Caption: Chemical structure of Bromo-PEG3-Acid highlighting its functional groups.

Physicochemical and Characterization Data

A thorough understanding of the physicochemical properties of Bromo-PEG3-Acid is crucial
for its successful implementation in experimental workflows.

: . E

Property Value Reference(s)
Chemical Formula CoH17BrOs [1]

Molecular Weight 285.13 g/mol [1]

CAS Number 782475-35-8 [1]

Purity Typically 295% [6]
Appearance White to off-white solid or oil

B Soluble in Water, DMSO, DMF,
Solubility DCM [7]

Storage Conditions -20°C [7]

Spectroscopic Data
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e 1H NMR: A*H NMR spectrum is available for Bromo-PEG3-Acid and can be used to confirm
its identity and purity.[8]

e 13C NMR: The 3C NMR spectrum of a carboxylated PEG molecule would show characteristic
peaks for the PEG backbone carbons (around 70 ppm), the carbon adjacent to the terminal
hydroxyl (around 61 ppm), the carbon of the CH2COOH group (around 69 ppm), and the
carboxyl carbon (around 172 ppm).[9]

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used
to confirm the molecular weight of Bromo-PEG3-Acid. The expected [M+H]* ion would be at
m/z 286.0, and the [M+Na]* ion at m/z 308.0.

Experimental Protocols

The dual functionality of Bromo-PEG3-Acid allows for two primary conjugation strategies. The
following are generalized protocols that should be optimized for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling of the Carboxylic Acid Group

This protocol describes the conjugation of the carboxylic acid moiety of Bromo-PEG3-Acid to
a primary amine-containing molecule.

Materials:

e Bromo-PEG3-Acid

e Amine-containing molecule

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

o Activation Buffer: 0.1 M MES, pH 4.7-6.0

o Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5
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e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
o Reagent Preparation:

o Dissolve Bromo-PEG3-Acid in anhydrous DMF or DMSO to a stock concentration of 10-
50 mM.

o Dissolve the amine-containing molecule in the Conjugation Buffer.

o Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or
water.

» Activation of Carboxylic Acid:
o In areaction vessel, add the Bromo-PEG3-Acid stock solution.

o Add 1.2-1.5 molar equivalents of EDC, followed immediately by 1.2-1.5 molar equivalents
of NHS (or Sulfo-NHS).

o Incubate for 15-30 minutes at room temperature to form the NHS ester.
o Conjugation to Amine:

o Immediately add the activated Bromo-PEG3-Acid solution to the solution of the amine-
containing molecule. A 1:1 to 1:1.5 molar ratio of Bromo-PEG3-Acid to the amine is a
good starting point.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The
progress of the reaction can be monitored by LC-MS or TLC.

e Quenching:

o Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted
NHS ester.

o Incubate for 15-30 minutes at room temperature.
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e Purification:

o Purify the conjugate using an appropriate method such as dialysis, size-exclusion
chromatography (SEC), or preparative HPLC.

Bromo-PEG3-Acid

EDC/NHS
(Activation Buffer, pH 4.7-6.0)

Activation (15-30 min)

Conjugation (2-4h RT or O/N 4°C)
Conjugation Buffer, pH 7.2-8.0)

Bromo-| PEG3-NHS Ester
(Active Intermediate)

Quenching Purification
tis or Hydroxylamine) (e.g., SEC, HPLC)

Click to download full resolution via product page

Caption: Experimental workflow for amide bond formation using Bromo-PEG3-Acid.

Protocol 2: Thioether Bond Formation via Nucleophilic
Substitution of the Bromo Group

This protocol outlines the conjugation of the bromo moiety of Bromo-PEG3-Acid to a thiol-
containing molecule, such as a cysteine residue in a peptide or protein.

Materials:
o Bromo-PEG3-Acid
e Thiol-containing molecule (e.g., cysteine-containing peptide)

» Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.2-8.5,
degassed.

» Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfides is needed)
e Quenching Reagent: L-cysteine or 2-mercaptoethanol

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Procedure:
e Reagent Preparation:
o Dissolve the thiol-containing molecule in degassed Conjugation Buffer.

o If the thiol is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for
1-2 hours at room temperature to reduce it.

o Dissolve Bromo-PEG3-Acid in a minimal amount of anhydrous DMF or DMSO to prepare
a stock solution.

o Conjugation Reaction:

o Add the Bromo-PEG3-Acid stock solution to the solution of the thiol-containing molecule.
A 1.1to 1.3 molar excess of Bromo-PEG3-Acid over the thiol is recommended as a
starting point.[10]

o Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with
gentle stirring.[5][10] The reaction progress can be monitored by LC-MS.

e Quenching:

o Add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration
of 10-20 mM to react with any excess Bromo-PEG3-Acid.[5]

o Incubate for 30 minutes at room temperature.
 Purification:

o Remove the unreacted linker and quenching reagent by size-exclusion chromatography
(SEC), dialysis, or preparative HPLC.
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Caption: Experimental workflow for thioether bond formation using Bromo-PEG3-Acid.

Applications in Drug Development and Research

The unique properties of Bromo-PEG3-Acid make it a valuable tool in several areas of
scientific research and drug development:

» Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an
antibody, enabling targeted delivery to cancer cells. The carboxylic acid can be conjugated to
the drug, and the bromide can react with cysteine residues on the antibody, or vice versa.

e PROTACS: In the development of PROTACs, Bromo-PEG3-Acid can serve as the flexible
linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

» Peptide and Protein Modification (PEGylation): The hydrophilic PEG spacer can improve the
pharmacokinetic properties of peptides and proteins by increasing their solubility, stability,
and circulation half-life.

o Surface Functionalization: Bromo-PEG3-Acid can be used to modify the surfaces of
nanoparticles, quantum dots, and other materials to improve their biocompatibility and
provide handles for further functionalization.

Conclusion

Bromo-PEG3-Acid is a versatile heterobifunctional linker that offers researchers and drug
developers a powerful tool for bioconjugation. Its well-defined structure, comprising a
hydrophilic PEG spacer and two distinct reactive functional groups, allows for controlled and
efficient coupling of a wide range of molecules. The experimental protocols and data provided
in this guide serve as a valuable resource for the effective implementation of Bromo-PEG3-
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Acid in various scientific applications. As with any chemical reagent, optimal reaction
conditions may vary depending on the specific substrates and desired outcome, and empirical
optimization is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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